![molecular formula C9H23O3PSSi B14391959 Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate CAS No. 87762-57-0](/img/structure/B14391959.png)
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a [(methylsulfanyl)(trimethylsilyl)methyl] moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a [(methylsulfanyl)(trimethylsilyl)methyl] halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the [(methylsulfanyl)(trimethylsilyl)methyl] group can be oxidized to form sulfoxides or sulfones.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids.
Applications De Recherche Scientifique
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science: The compound can be used in the preparation of functional materials with unique properties.
Biological Studies:
Mécanisme D'action
The mechanism of action of diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate involves its ability to participate in nucleophilic substitution and oxidation reactions. The phosphonate group acts as a nucleophile, while the [(methylsulfanyl)(trimethylsilyl)methyl] group can undergo oxidation. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [difluoro(trimethylsilyl)methyl]phosphonate
- Diethyl [trimethylsilylmethyl]phosphonate
- Diethyl [methylsulfanylmethyl]phosphonate
Uniqueness
Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate is unique due to the presence of both a methylsulfanyl and a trimethylsilyl group in its structure. This combination imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
87762-57-0 |
|---|---|
Formule moléculaire |
C9H23O3PSSi |
Poids moléculaire |
270.40 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(methylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C9H23O3PSSi/c1-7-11-13(10,12-8-2)9(14-3)15(4,5)6/h9H,7-8H2,1-6H3 |
Clé InChI |
DNWKCBFRBLVYER-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C([Si](C)(C)C)SC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


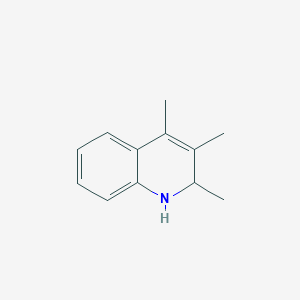
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
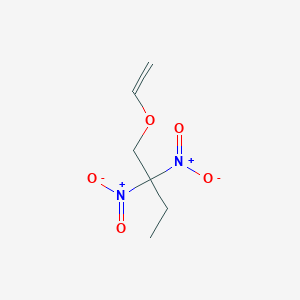
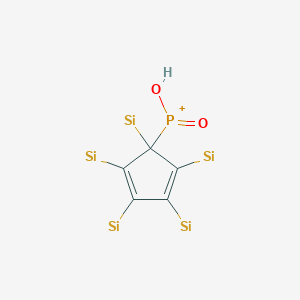

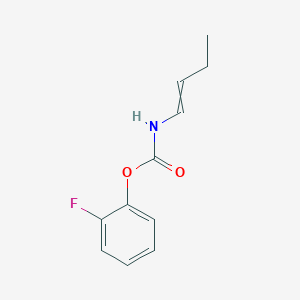
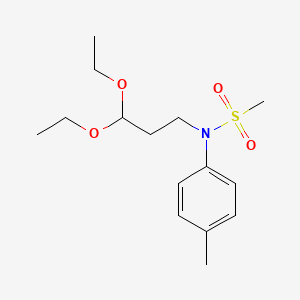

![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
